

1-Methyl-1H-benzo[d]imidazol-5-ol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B079548

[Get Quote](#)

An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazol-5-ol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activity of **1-Methyl-1H-benzo[d]imidazol-5-ol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and IUPAC Name

1-Methyl-1H-benzo[d]imidazol-5-ol is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The structure consists of this core with a methyl group substituted at the 1-position of the imidazole ring and a hydroxyl group at the 5-position of the benzene ring.

IUPAC Name: 1-methylbenzimidazol-5-ol[1]

Synonyms: **1-Methyl-1H-benzo[d]imidazol-5-ol**, 1-Methyl-1h-benzimidazol-5-ol[1]

Molecular Formula: C₈H₈N₂O[1]

Chemical Structure:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **1-Methyl-1H-benzo[d]imidazol-5-ol** is presented in the table below. These properties are crucial for

understanding the compound's behavior in biological systems and for guiding drug design and development efforts.

Property	Value	Source
Molecular Weight	148.16 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	148.063662883 Da	PubChem[1]
Topological Polar Surface Area	38.1 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
CAS Number	50591-22-5	PubChem[1]

Experimental Protocols

Synthesis of 1-Methyl-1H-benzo[d]imidazol-5-ol

The synthesis of **1-Methyl-1H-benzo[d]imidazol-5-ol** can be achieved through the N-methylation of the precursor, 5-hydroxybenzimidazole. Below is a general protocol adapted from established methods for the N-methylation of benzimidazoles.

Materials:

- 5-Hydroxybenzimidazole
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- Reaction Setup: To a solution of 5-hydroxybenzimidazole (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Methylation: Stir the mixture at room temperature for 30 minutes. Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield **1-Methyl-1H-benzo[d]imidazol-5-ol**.

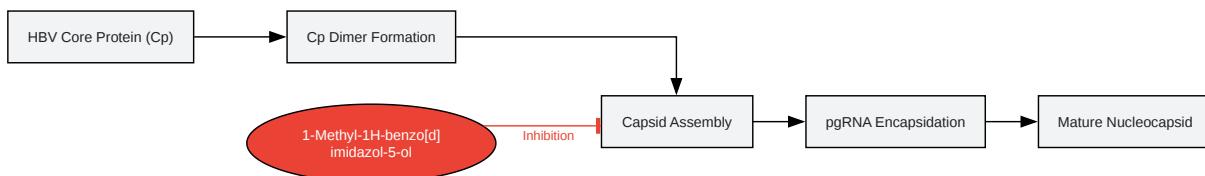
In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay

Derivatives of **1-Methyl-1H-benzo[d]imidazol-5-ol** have shown potent inhibitory activity against the Hepatitis B virus. The following is a general protocol for evaluating the anti-HBV activity of compounds in a cell-based assay.

Cell Line: HepG2.2.15 cell line, which stably expresses the HBV genome.

Materials:

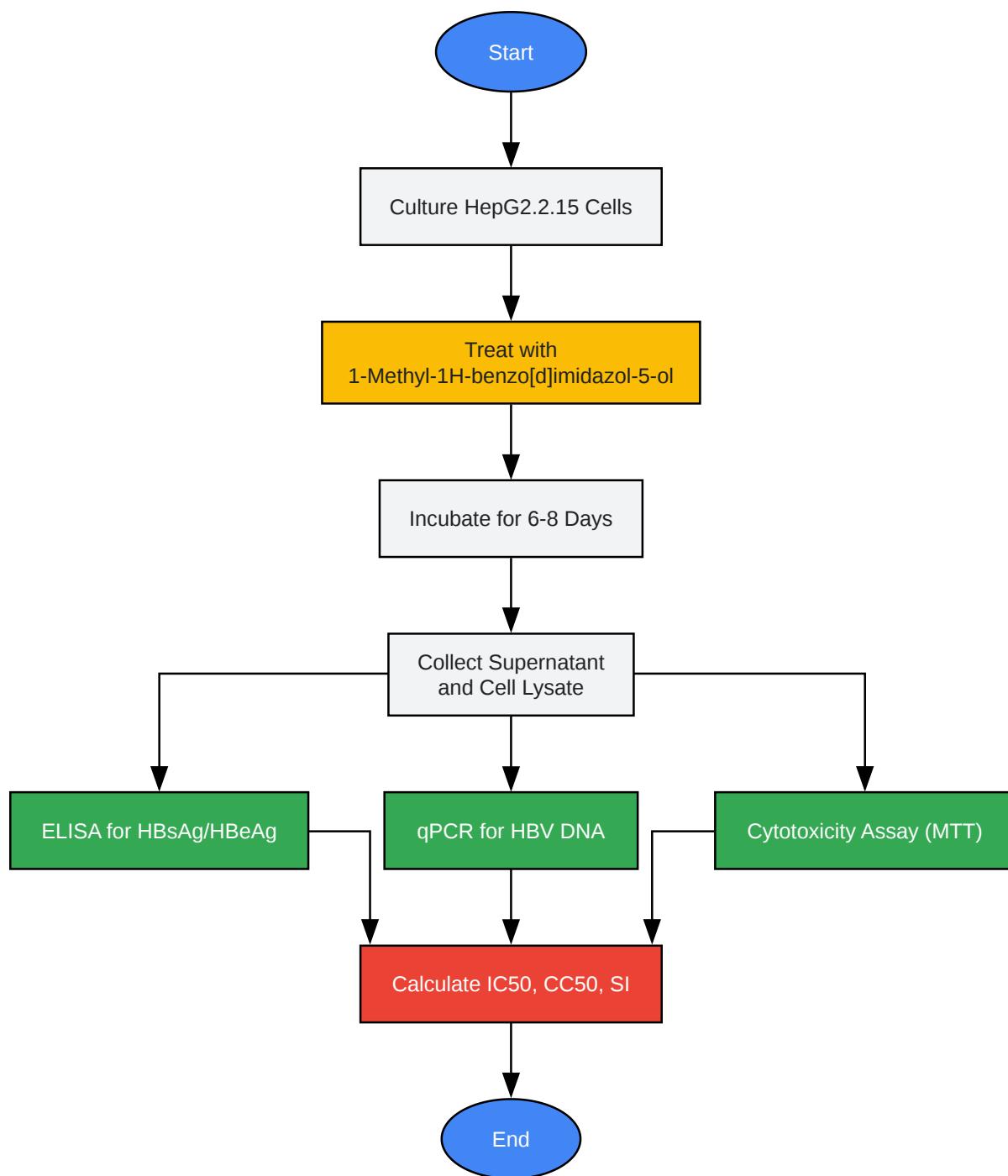
- HepG2.2.15 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
- G418 for maintaining stable transfection.
- Test compound (**1-Methyl-1H-benzo[d]imidazol-5-ol**) dissolved in DMSO.
- Positive control (e.g., Lamivudine).
- Cell lysis buffer.
- Reagents for quantitative PCR (qPCR) to measure HBV DNA.
- Reagents for ELISA to measure HBsAg and HBeAg.
- Reagents for cytotoxicity assay (e.g., MTT or CCK-8).


Procedure:

- Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2 days.
- Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant for the analysis of secreted HBV antigens (HBsAg and HBeAg) by ELISA. Lyse the cells to extract intracellular HBV DNA.

- HBV DNA Quantification: Quantify the amount of intracellular HBV DNA using qPCR.
- Antigen Quantification: Quantify the levels of HBsAg and HBeAg in the supernatant by ELISA.
- Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using a standard method like the MTT assay.
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}) for HBV DNA replication and antigen secretion, and the 50% cytotoxic concentration (CC_{50}). The selectivity index (SI) is then calculated as CC_{50}/IC_{50} .

Signaling Pathways and Experimental Workflows


Benzimidazole derivatives have been reported to inhibit HBV replication, with some acting as capsid assembly modulators. This mechanism involves interference with the proper formation of the viral capsid, which is essential for viral replication.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of HBV capsid assembly and inhibition by benzimidazole derivatives.

The experimental workflow for evaluating the anti-HBV activity of a compound can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro anti-HBV activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1H-benzo[d]imidazol-5-ol | C8H8N2O | CID 840445 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyl-1H-benzo[d]imidazol-5-ol molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079548#1-methyl-1h-benzo-d-imidazol-5-ol-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com